2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to optimize the synthesis process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules
Biology: In biological research, 2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. These studies aim to explore its use as a therapeutic agent.
Medicine: The compound's potential medicinal applications include its use as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
2-Methyl-3,5-diphenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine
2-Methyl-3,5-diphenyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine
Uniqueness: 2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine stands out due to its specific structural features, such as the presence of the pyrrolidin-1-yl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-methyl-3,5-diphenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4/c1-17-22(19-12-6-3-7-13-19)23-24-20(18-10-4-2-5-11-18)16-21(27(23)25-17)26-14-8-9-15-26/h2-7,10-13,16H,8-9,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWWLNBGOIKDGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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